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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560

This technical support center provides troubleshooting guidance for researchers, scientists,
and drug development professionals working with SU-8 photoresist. Find answers to common
guestions about minimizing stress in cured SU-8 films to prevent cracking, delamination, and
device failure.

Frequently Asked Questions (FAQSs)

Q1: What are the primary causes of stress in cured SU-8 films?

Al: Residual stress in SU-8 films is a combination of intrinsic and extrinsic stress introduced
during processing.[1] Intrinsic stress arises from the cross-linking of the epoxy-based SU-8,
while extrinsic stress, or thermal stress, is due to the mismatch in the coefficient of thermal
expansion (CTE) between the SU-8 film and the substrate, typically silicon.[1] This thermal
stress is particularly significant during the post-exposure bake (PEB) step when the material is
heated and cooled.[2]

Q2: My SU-8 film is cracking. What are the likely causes and how can | fix it?

A2: Cracking in SU-8 films is a common issue directly related to high residual stress.[1] The
primary causes include:

o Rapid Temperature Changes: Abrupt heating or cooling during baking steps (soft bake, PEB,
and hard bake) induces thermal shock and significant stress.[3][4]
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e Inadequate Baking: Both under-baking and over-baking can lead to problems. Under-baking
leaves excess solvent, which can cause wrinkling or sticking to the mask, while over-baking
can make the film brittle.[3][5]

o High Cross-linking Density: While necessary for structural integrity, excessive cross-linking
can increase intrinsic stress.[2]

To prevent cracking, it is crucial to implement slow heating and cooling ramps during all baking
stages.[3][4] A two-step baking process is often recommended to minimize stress.[6][7]

Q3: How can | reduce thermal stress during the baking processes?

A3: To minimize thermal stress, it is essential to control the heating and cooling rates during the
soft bake and post-exposure bake (PEB).[3][5] For thick films (= 50 um), gradual ramping of
temperature is critical.[3] A typical approach involves a two-step bake:

e Ramp slowly to a lower temperature (e.g., 65°C).

e Hold for a specific duration.

e Ramp to a higher temperature (e.g., 95°C).

» Hold for the required time.

o Slowly cool the wafer back to room temperature.[5][6]

Using a programmable hot plate allows for precise control over these temperature ramps.[6][8]
For very thick films (= 200 ym), even slower ramp rates (3-5°C/min) are advised.[3]

Q4: What is the impact of exposure dose on film stress?

A4: The exposure dose is a significant factor affecting the stress in SU-8 films after
development.[1] A lower exposure dose can lead to lower compressive stress.[1] However,
underexposure can result in features melting or washing away during development.[3]
Overexposure can increase the brittleness of the film.[3] It is a critical parameter to optimize.
For thin films, a lower PEB temperature combined with an adjusted exposure dose can achieve
sufficient cross-linking with reduced thermal stress.[2]
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Q5: Can the Post-Exposure Bake (PEB) conditions be optimized to reduce stress?

A5: Yes, the PEB temperature is a major factor in the development of internal stress.[9]
Lowering the PEB temperature can significantly reduce in-plane stress.[2][9] For instance, a
PEB at 55°C has been shown to reduce internal stress by over 70% compared to standard
procedures.[9] Extended PEB times at lower temperatures can also yield better results than
shorter times at higher temperatures.[10] A two-step PEB process, similar to the soft bake, is
recommended to minimize stress.[7][11]

Troubleshooting Guide
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Issue

Potential Cause

Recommended Solution(s)

Cracking of the SU-8 film

High residual stress from rapid

temperature changes.

Implement slow heating and
cooling ramps (e.g., 3-
5°C/min) for all baking steps.
[3][4] Use a two-step baking
process (e.g., 65°C then
95°C).[5][6]

Over-baking, leading to
brittleness.

Reduce the duration of the soft
bake or PEB. Ensure the
baking temperature does not
significantly exceed 95°C to

avoid thermal cross-linking.[8]

Delamination or peeling of the

film

High internal stress exceeding

adhesion forces.

Optimize PEB conditions: use
a lower temperature for a
longer duration.[9][10]
Consider using an adhesion
promoter like OmniCoat.[11]

Under-crosslinking.

Increase the exposure dose or
the PEB time to ensure

sufficient cross-linking.[12]

Wrinkles or "waves" on the film

surface

Surface drying much faster
than inner regions (skinning
effect).

For thick films, cover the wafer
with a crystallization dish for
the first 15-20 minutes of the
soft bake to allow for more
uniform solvent evaporation.[3]
Extend the soft bake time at
both 65°C and 95°C.[10]

Film sticking to the photomask

Insufficient soft bake, leaving

too much solvent in the film.

Increase the soft bake time.
Check for stickiness at the
edge of the wafer before

exposure.[3]

Features washing away during

development

Under-exposure or insufficient
PEB.

Increase the exposure dose.[3]

Ensure adequate PEB time
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and temperature to complete

the cross-linking reaction.

Quantitative Data Summary

The following tables provide a summary of processing parameters that can be optimized to

minimize stress in SU-8 films.

Table 1: Recommended Baking Parameters for Stress Reduction

Film Thickness

Soft Bake (PAB)

Post-Exposure
Bake (PEB)

Hard Bake
(Optional)

65°C then 95°C, with

150°C to 250°C for 5-

<10 um 65°C then 95°C.[3] ) ) 60 minutes with slow
adjusted times.[3]
ramps.[3]
Ramp from room
10 - 50 Ramp to 65°C, hold, Ramp to 65°C, hold, temperature to bake
- m
H ramp to 95°C, hold.[3] ramp to 95°C, hold.[3]  temperature and back
down.[3]
Ramp to 65°C (5- Ramp to 65°C (3- Recommended if SU-
50 - 200 pm 10°C/min), hold, ramp  5°C/min), hold, ramp 8 is part of the final
to 95°C, hold.[3] to 95°C, hold.[3] device.[3]
Ramp to 65°C (5- Ramp to 65°C (3-
i ] Can help anneal
=200 pm 10°C/min), hold, ramp  5°C/min), hold, ramp

to 95°C, hold.[3]

to 95°C, hold.[3]

surface cracks.[3]

Table 2: Influence of Process Parameters on Film Stress
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Parameter

Effect on Stress

Recommended Action to
Reduce Stress

Soft Bake Temperature & Time

The most important bake step
for stress formation.[6]

Controls solvent content.

Use a two-step process (65°C
and 95°C) with slow ramps to
avoid skinning and thermal
shock.[5][6]

Exposure Dose

Significant factor affecting

stress after development.[1]

Use a lower-level exposure
dose (e.g., 110 mJ/cm? for
some processes) to achieve

low compressive stress.[1]

PEB Temperature

A primary factor in developing

internal stress.[9]

Lower the PEB temperature
(e.g., 55-60°C) and potentially
increase the PEB time.[9][10]

PEB Time

Interacts with exposure dose
and PEB temperature to affect

stress.[1]

Alonger PEB time at a lower
temperature is often beneficial.
[10]

Hard Bake Temperature

The most significant factor for

stress after the hard bake.[1]

Use slow temperature ramps
up to the final temperature and
back down.[3]

Experimental Protocols

Methodology for SU-8 Processing to Minimize Stress

e Substrate Preparation:

o Clean the wafer using RCA clean or Piranha etch.

o Perform a dehydration bake at 150-200°C for 15 minutes on a hotplate or in an oven at
90-120°C for at least 3 hours.[3]

o (Optional) Apply an adhesion promoter like Omnicoat for improved adhesion and as a

release layer.[11]
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e Spin Coating:
o Dispense SU-8 onto the center of the substrate.

o Use a two-step spin process: a low-speed spread cycle (e.g., 500 rpm for 10-30 seconds)
followed by a high-speed spin cycle to achieve the desired thickness (30-60 seconds).[5]

o Soft Bake (Pre-bake):

[¢]

Place the wafer on a leveled, programmable hotplate.

[e]

For films = 50 um, ramp the temperature slowly (e.g., 5-10°C/min) to 65°C and hold.[3]

o

Ramp to 95°C and hold. The hold time depends on the film thickness.

[¢]

For thick films, cover the wafer with a tilted crystallization dish for the initial part of the
bake to prevent skin formation.[3]

[¢]

Allow the wafer to cool slowly to room temperature.
e EXxposure:
o Expose the film to UV light (typically 365 nm i-line) through a photomask.[5][7]

o Optimize the exposure dose based on film thickness. Lower doses can help reduce stress.

[1]

o For films = 15 ym, a 360 nm long-pass filter is recommended to prevent over-exposure of
the top surface.[3]

e Post-Exposure Bake (PEB):
o Place the wafer on a leveled, programmable hotplate.

o Implement a slow temperature ramp (e.g., 3-5°C/min) to a lower temperature (e.g., 65°C)
and hold.[3]
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o Ramp to a higher temperature (e.g., 95°C) and hold. Alternatively, use a single, lower PEB
temperature for an extended period.[9][10]

o Crucially, allow the wafer to cool down slowly to room temperature on the hotplate.[3] Do
not rapidly cool the wafer.[3]

e Development:

o Immerse the wafer in SU-8 developer (e.g., PGMEA) with gentle agitation.[3]

o Development time is dependent on film thickness.

o Rinse with Isopropyl Alcohol (IPA). A white film indicates incomplete development.[3]
o Hard Bake (Optional):

o This step is recommended if the SU-8 is a permanent part of the device or for further
thermal processing.[3]

o Use a programmable oven or hotplate to slowly ramp the temperature from room
temperature to the desired hard bake temperature (e.g., 150-200°C) and then slowly ramp
back down.[3]

Visualizations

Substrate Preparation SU-8 Processing

esion Promoter Soft Bake UV Exposure Post-Exposure Bake Hard Bake
‘ Clean Wafer | Dehydration Bake (Slow Ramps) (Optimized Dose) (Low Temp, Slow Ramps) (Optional, Slow Ramps)

Click to download full resolution via product page

Caption: Workflow for SU-8 processing with key steps for stress minimization highlighted.
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Caption: Logical relationship between processing parameters and types of film stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SU-8 Technical Support Center: Minimizing Film
Stress]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198560#minimizing-stress-in-cured-su-8-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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